3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
3-{[3-(Cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C23H22N2O4S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is 422.13002836 g/mol and the complexity rating of the compound is 746. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthetic Applications and Chemical Reactions
Research on structurally related compounds highlights innovative synthetic routes and chemical transformations that may apply to the compound . For instance, the uncatalyzed solventless Diels–Alder reaction showcases the synthesis of new constrained carbocyclic amino acids, providing insights into the synthesis of complex bicyclic structures F. Caputo et al., 2006. Moreover, the work on asymmetric synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution by H. Waldmann and M. Braun (1991) could offer methodologies relevant to synthesizing derivatives of the compound in focus, demonstrating the utility of chiral iminium ions in cycloadditions H. Waldmann & M. Braun, 1991.
Chemical Stability and Reactivity
The stereochemical studies by G. Stájer et al. (1984) on saturated heterocycles provide valuable information on the reactivity and stability of bicyclic amino acids, which are chemically related to the compound of interest. These studies could shed light on the potential chemical behavior and applications of the compound in various research contexts G. Stájer et al., 1984.
Potential Applications in Material Science
Alicyclic polymers for 193 nm resist applications, discussed by U. Okoroanyanwu et al. (1998), involve the synthesis and characterization of new alicyclic polymers, hinting at the potential of structurally similar compounds in the development of advanced materials for specific technological applications U. Okoroanyanwu et al., 1998.
Properties
IUPAC Name |
3-[[3-(cyclopropylcarbamoyl)-4-phenylthiophen-2-yl]carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S/c26-20(17-13-6-7-14(10-13)18(17)23(28)29)25-22-19(21(27)24-15-8-9-15)16(11-30-22)12-4-2-1-3-5-12/h1-7,11,13-15,17-18H,8-10H2,(H,24,27)(H,25,26)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXNNMIEGIKAMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(SC=C2C3=CC=CC=C3)NC(=O)C4C5CC(C4C(=O)O)C=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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